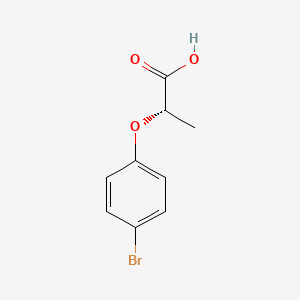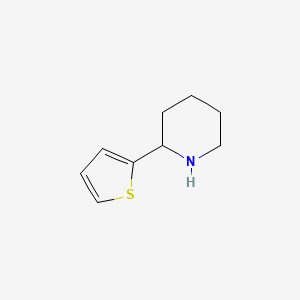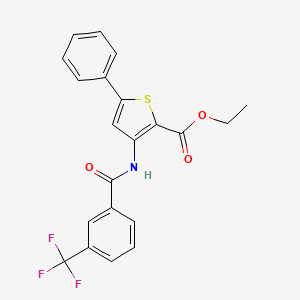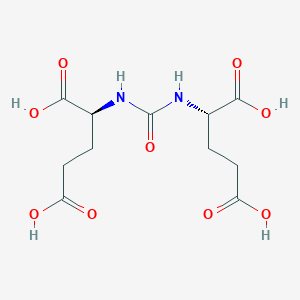
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives exhibit a wide range of biological activities and are of medicinal importance .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . Another method involves the condensation of o-phenylenediamine with formic acid or the reaction of o-phenylenediamine with aldehydes, followed by oxidation .Molecular Structure Analysis
The benzimidazole core is planar and the molecules can exhibit different conformations based on the substitutions on the benzimidazole ring .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with electrophiles at the nitrogen atoms of the imidazole ring .Physical And Chemical Properties Analysis
Benzimidazoles are generally crystalline solids. They are relatively stable compounds due to the resonance structures that can be drawn for the imidazole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of benzimidazole derivatives and their complexes, demonstrating their potential in various applications. For instance, Tavman et al. (2010) synthesized and characterized 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols and their transition metal complexes, evaluating their antibacterial activity against nine bacteria using the disk diffusion method. This research provides insight into the structural attributes contributing to the antibacterial effects of these compounds Tavman et al., 2010.
Haghverdi et al. (2018) prepared and characterized iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, assessing their catalytic behavior for ethylene reactivity. This study highlights the influence of steric and electronic effects of ligands on catalytic activities, offering valuable insights for developing efficient catalysts Haghverdi et al., 2018.
Antibacterial and Antifungal Effects
The antibacterial and antifungal properties of benzimidazole derivatives have been extensively explored. Carcanague et al. (2002) discovered novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibiting potent and selective activities against Helicobacter pylori, including strains resistant to traditional treatments. This study underscores the potential of benzimidazole derivatives as novel anti-H. pylori agents Carcanague et al., 2002.
Antioxidant and DNA Cleavage Studies
Nagaraja et al. (2020) synthesized 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one derivatives, evaluating their antimicrobial and antioxidant activities. This research highlights the potential of benzimidazole derivatives in developing new therapeutic agents with antioxidant properties Nagaraja et al., 2020.
Corrosion Inhibition
Yadav et al. (2016) investigated the corrosion inhibition properties of synthesized benzimidazole derivatives on N80 steel in hydrochloric acid, utilizing various electrochemical techniques. Their findings suggest these derivatives are effective corrosion inhibitors, with implications for industrial applications Yadav et al., 2016.
Wirkmechanismus
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiparasitic , and antioxidant activities. The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
For instance, some benzimidazole derivatives have been found to exhibit anticancer activity, with the linker group and substitution at N-1, C-2, C-5, and C-6 positions contributing to this activity .
Biochemical Pathways
For example, some benzimidazole derivatives have been found to exhibit antioxidant activity, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium and RAF in both media .
Result of Action
Benzimidazole derivatives have been found to exhibit various biological activities, including anticancer , antiparasitic , and antioxidant activities, suggesting that they can have significant molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one with 2,4,6-trinitrophenol.", "Starting Materials": [ "1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one", "2,4,6-trinitrophenol" ], "Reaction": [ "Step 1: Dissolve 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one in a suitable solvent such as dichloromethane.", "Step 2: Add 2,4,6-trinitrophenol to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent such as ethanol.", "Step 4: Dry the product under vacuum to obtain the desired compound." ] } | |
CAS-Nummer |
381165-89-5 |
Produktname |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol |
Molekularformel |
C19H19N5O8S |
Molekulargewicht |
477.45 |
IUPAC-Name |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H |
InChI-Schlüssel |
DJIGTTCAYDQHMT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)
![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)
![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)
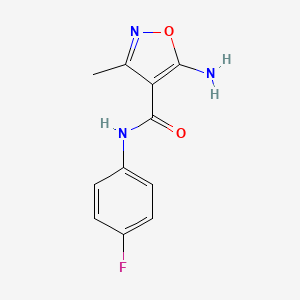
![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)
